

# Head-to-head comparison of different Kessane synthesis routes

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# Head-to-Head Comparison of Kessane Total Synthesis Routes

**Kessane**, a naturally occurring sesquiterpenoid ether, has attracted the attention of synthetic chemists due to its unique tricyclic scaffold. This guide provides a head-to-head comparison of two distinct total synthesis routes developed for the racemic form of (±)-**Kessane**. The comparison focuses on key metrics such as overall yield, number of steps, and the strategic approach employed in each synthesis.

### **Summary of Synthetic Routes**

Two primary strategies have been reported for the total synthesis of (±)-**Kessane**: a solvolytic rearrangement approach by Kato, Kosugi, and Yoshikoshi, and a protecting-group-free tandem radical cyclization developed by Booker-Milburn and coworkers.



Parameter	Kato, Kosugi, and Yoshikoshi Route	Booker-Milburn Route
Starting Material	Acetoxy-ketone	4-Hydroxy-4-methyl-2- cyclohexenone
Key Strategy	Solvolytic Rearrangement	Fe(III)-mediated tandem radical ring-expansion/cyclization
Overall Yield	~7.9%	17%
Number of Steps	6	4
Stereoselectivity	Racemic	Racemic

# Kato, Kosugi, and Yoshikoshi Synthesis: A Solvolytic Rearrangement Approach

The synthesis reported by Kato and his team in 1970 follows a linear sequence culminating in a key solvolytic rearrangement to construct the characteristic oxatricyclic core of **Kessane**.

#### Synthetic Pathway Overview

The synthesis commences with an acetoxy-ketone and proceeds through six steps to afford (±)-**Kessane**.



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Caption: Synthetic route to (±)-**Kessane** by Kato et al.

### **Key Experimental Protocol: Solvolytic Rearrangement**

The crucial step in this synthesis is the solvolytic rearrangement of the mesylate intermediate. The mesylate is heated in acetic acid with potassium acetate to induce a rearrangement,



forming the ether linkage and establishing the **Kessane** skeleton.

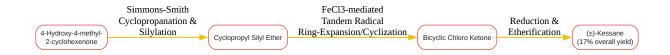
Procedure: The monomesylate is heated with two molecular equivalents of potassium acetate in acetic acid at 60-70°C for 3 hours. The reaction mixture affords a mixture of three solvolysis products, from which (±)-**Kessane** is separated by chromatography on silica-gel. This final step yields the target molecule in 30% yield.[1]

### Booker-Milburn Synthesis: A Protecting-Group-Free Radical Cyclization

In 2003, Booker-Milburn and his group reported a concise and efficient synthesis of (±)-**Kessane** that avoids the use of protecting groups. The key transformation is an iron(III)mediated tandem radical ring-expansion/cyclization.[2]

#### **Synthetic Pathway Overview**

This four-step synthesis starts from the readily available 4-hydroxy-4-methyl-2-cyclohexenone and provides (±)-**Kessane** in a 17% overall yield.[2]



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#### References

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